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These application notes provide a detailed overview of the clinical trial design for Simepdekinra

(also known as LY4100511 and DC-853), an orally administered interleukin-17 (IL-17) inhibitor

under investigation for the treatment of moderate-to-severe plaque psoriasis. The information is

based on the Phase 2 clinical trial registered under the identifier NCT06602219.[1][2][3][4]

Introduction to Simepdekinra and its Mechanism of
Action
Simepdekinra is a novel small molecule designed to selectively inhibit the IL-17A signaling

pathway.[4][5] In the pathogenesis of psoriasis, the IL-23/Th17 axis plays a crucial role, leading

to the production of pro-inflammatory cytokines, including IL-17A.[2] This cytokine acts on

various cell types, including keratinocytes, to promote inflammation, hyperproliferation, and the

formation of psoriatic plaques.[2] By targeting IL-17A, Simepdekinra aims to disrupt this

inflammatory cascade, thereby reducing the clinical signs and symptoms of psoriasis.[6]

IL-17 Signaling Pathway in Psoriasis
The following diagram illustrates the central role of IL-17 in the pathophysiology of psoriasis.
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Caption: Simplified IL-17 signaling pathway in psoriasis pathogenesis.

Simepdekinra Phase 2 Clinical Trial (NCT06602219)
Overview
This is a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study designed to assess the efficacy and safety of Simepdekinra in adult

participants with moderate-to-severe plaque psoriasis.[1][2][3]

Study Design and Participant Allocation
The trial is designed to evaluate three different oral doses of Simepdekinra against a placebo. A

total of 222 participants are enrolled in the study.[1] The participants are randomized into four

parallel arms.
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Arm Treatment
Route of
Administration

Number of
Participants

1
Simepdekinra (Dose

1)
Oral Not Specified

2
Simepdekinra (Dose

2)
Oral Not Specified

3
Simepdekinra (Dose

3)
Oral Not Specified

4 Placebo Oral Not Specified

Key Inclusion and Exclusion Criteria
Inclusion Criteria:[1][6]

Adults aged 18 years or older.

Clinical diagnosis of plaque psoriasis for at least 6 months.

Moderate-to-severe disease, as defined by a Psoriasis Area and Severity Index (PASI) score

≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA)

involvement ≥10% at baseline.

Candidate for systemic therapy or phototherapy.

Body Mass Index (BMI) between 18 and 40 kg/m ².

Exclusion Criteria:[1][6]

Forms of psoriasis other than plaque psoriasis (e.g., erythrodermic, pustular, or guttate).

Current or recent use of other systemic psoriasis therapies or phototherapy.

History of inadequate response to more than one biologic agent for psoriasis.

Active or chronic infections.
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Study Endpoints
The primary and secondary endpoints are designed to evaluate the efficacy and safety of

Simepdekinra.

Endpoint Type Endpoint Time Frame

Primary

Proportion of participants

achieving at least a 75%

reduction in PASI score from

baseline (PASI 75).

Week 12

Secondary

Proportion of participants

achieving a static Physician's

Global Assessment (sPGA)

score of 0 (clear) or 1 (almost

clear) with at least a 2-point

improvement from baseline.

Week 12

Secondary

Proportion of participants

achieving at least a 90%

reduction in PASI score from

baseline (PASI 90).

Week 12

Secondary

Proportion of participants

achieving a 100% reduction in

PASI score from baseline

(PASI 100).

Week 12

Secondary

Change from baseline in the

Dermatology Life Quality Index

(DLQI).

Week 12

Secondary

Incidence and severity of

treatment-emergent adverse

events.

Throughout the study

Experimental Protocols
Psoriasis Area and Severity Index (PASI) Assessment
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Objective: To quantify the severity and extent of psoriasis.

Procedure:

The body is divided into four regions: head (10% of BSA), trunk (30% of BSA), upper

extremities (20% of BSA), and lower extremities (40% of BSA).

In each region, the severity of three clinical signs (erythema, induration, and desquamation)

is assessed on a 5-point scale from 0 (none) to 4 (very severe).

The percentage of BSA affected by psoriasis in each region is estimated and assigned a

score from 0 to 6.

The PASI score is calculated using the following formula:

PASI = 0.1(Erythemahead + Indurationhead + Desquamationhead) x Areahead +

0.2(Erythemaupper + Indurationupper + Desquamationupper) x Areaupper +

0.3(Erythematrunk + Indurationtrunk + Desquamationtrunk) x Areatrunk +

0.4(Erythemalower + Indurationlower + Desquamationlower) x Arealower

The final PASI score ranges from 0 to 72, with higher scores indicating greater disease

severity.

Static Physician's Global Assessment (sPGA)
Objective: To provide a global assessment of psoriasis severity.

Procedure:

The investigator makes an overall assessment of the severity of the participant's psoriasis at

a specific time point.

The assessment is based on the degree of erythema, induration, and scaling of the psoriatic

lesions.

A single score is assigned based on a 5-point or 6-point scale, typically ranging from 0

(clear) to 4 or 5 (severe).
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For the Simepdekinra trial, a score of 0 or 1 indicates treatment success, provided there is

also at least a 2-point improvement from the baseline score.

Clinical Trial Workflow
The following diagram outlines the workflow of the Simepdekinra Phase 2 clinical trial.
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Caption: Workflow of the Simepdekinra Phase 2 clinical trial for plaque psoriasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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